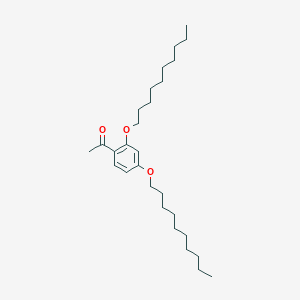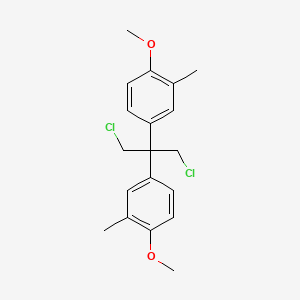![molecular formula C22H19N5OS B11961003 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida es un complejo compuesto orgánico conocido por su estructura química única y sus posibles aplicaciones en varios campos de investigación científica. Este compuesto presenta un núcleo de benzimidazol unido a una porción de piridina a través de un enlace sulfánil e hidrazida, lo que lo convierte en un objeto de interés para químicos y biólogos por igual.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida generalmente implica múltiples pasos, comenzando con la preparación del núcleo de benzimidazol. El benzimidazol luego se funcionaliza con un grupo bencilo y luego se hace reaccionar con un grupo sulfánil. El paso final implica la condensación del intermedio resultante con piridin-4-ilmetilenacetohidrazida en condiciones de reacción específicas, como temperatura controlada y pH .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis de compuestos tan complejos generalmente implica reacciones escalables en entornos controlados, utilizando reactivos de alta pureza y técnicas avanzadas de purificación para garantizar la calidad y el rendimiento del producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente involucran temperaturas controladas, solventes como etanol o diclorometano y catalizadores para facilitar las reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir tioles o aminas .
Aplicaciones Científicas De Investigación
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y el tratamiento de enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida involucra su interacción con objetivos y vías moleculares específicas. El núcleo de benzimidazol puede interactuar con varias enzimas y receptores, inhibiendo o modulando potencialmente su actividad. Los enlaces sulfánil e hidrazida también pueden contribuir a la reactividad general y la afinidad de unión del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-2-tienilmetilen]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-1-(3,4-dimetoxi fenil)etilidén]acetohidrazida
Singularidad
En comparación con compuestos similares, 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-piridin-4-ilmetilen]acetohidrazida destaca por su combinación única de un núcleo de benzimidazol y una porción de piridina. Esta característica estructural puede conferir propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C22H19N5OS |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS/c28-21(26-24-14-17-10-12-23-13-11-17)16-29-22-25-19-8-4-5-9-20(19)27(22)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,28)/b24-14+ |
Clave InChI |
IOKZOEOAWXMPAG-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=NC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)


![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)
![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)

![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)




